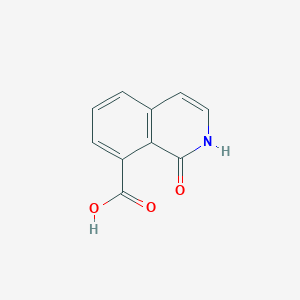

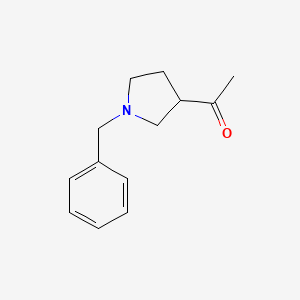

(2-アミノ-4,5-ジメチルチオフェン-3-イル)(4-クロロフェニル)メタノン

概要

説明

Synthesis Analysis

The synthesis of related thiophene and chlorophenyl methanone compounds involves complex organic synthesis techniques, including condensation reactions and the use of oxidative systems. For instance, Shahana and Yardily (2020) synthesized novel compounds by characterizing them through UV, IR, 1H and 13C NMR, and high-resolution mass spectrometry. The study highlights the use of density functional theory (DFT) calculations for structural optimization and vibrational spectra interpretation, providing insights into the synthesis process of such compounds (Shahana & Yardily, 2020).

Molecular Structure Analysis

Molecular structure analysis of these compounds, as demonstrated by DFT calculations, reveals details about the equilibrium geometry, bonding features, and vibrational wave numbers. The impact of electron-withdrawing groups on the molecule's structure and the thermodynamic stability and reactivity in various states are crucial aspects of these analyses. For example, Shahana and Yardily's study on related compounds used DFT to analyze structural changes and the HOMO-LUMO energy gap to understand reactivity (Shahana & Yardily, 2020).

Chemical Reactions and Properties

The reactivity of such compounds towards different nucleophiles under various conditions elucidates their chemical behavior. For instance, the study by Pouzet et al. (1998) on a related (4-chlorophenyl)-(1-oxo-1λ4-benzo[b]thien-2-yl)methanone compound demonstrated its Michael-type nucleophilic addition reactions, providing a pathway for functionalization of 2-acyl-benzo[b]thiophene derivatives (Pouzet et al., 1998).

科学的研究の応用

医薬品化学

チオフェンとその誘導体、例えば「(2-アミノ-4,5-ジメチルチオフェン-3-イル)(4-クロロフェニル)メタノン」は、医薬品化学の分野で広く使用されてきました . それらは、医薬品化学者がコンビナトリアルライブラリーを生成し、リード分子の探索において徹底的な努力を行うための不可欠な基盤となります .

抗炎症用途

チオフェンは、抗炎症作用を持つことが報告されています . したがって、「(2-アミノ-4,5-ジメチルチオフェン-3-イル)(4-クロロフェニル)メタノン」は、新しい抗炎症薬の開発に潜在的に使用できる可能性があります。

抗精神病用途

チオフェンは、抗精神病効果も示します . これは、「(2-アミノ-4,5-ジメチルチオフェン-3-イル)(4-クロロフェニル)メタノン」が精神病性障害の治療における潜在的な用途のために探索できることを示唆しています。

抗不整脈用途

チオフェンの抗不整脈特性は、「(2-アミノ-4,5-ジメチルチオフェン-3-イル)(4-クロロフェニル)メタノン」において、不整脈の治療のために潜在的に利用できる可能性があります .

抗不安用途

チオフェンは、抗不安効果を持つことがわかっています . これは、「(2-アミノ-4,5-ジメチルチオフェン-3-イル)(4-クロロフェニル)メタノン」が、新しい抗不安薬の開発に潜在的に使用できる可能性があることを示唆しています。

抗真菌用途

チオフェンは、抗真菌特性を示すことが実証されています . したがって、「(2-アミノ-4,5-ジメチルチオフェン-3-イル)(4-クロロフェニル)メタノン」は、新しい抗真菌薬の開発に潜在的に使用できる可能性があります。

抗菌用途

チオフェンは、抗菌特性を持つことが報告されています . これは、「(2-アミノ-4,5-ジメチルチオフェン-3-イル)(4-クロロフェニル)メタノン」が、新しい抗菌薬の開発に潜在的に使用できる可能性があることを示唆しています。

抗がん用途

チオフェンは、キナーゼを阻害し、抗がん特性を示すことがわかっています . これは、「(2-アミノ-4,5-ジメチルチオフェン-3-イル)(4-クロロフェニル)メタノン」が、新しい抗がん薬の開発に潜在的に使用できる可能性があることを示唆しています。

Safety and Hazards

作用機序

Target of Action

It is known that indole derivatives, which share a similar structure, bind with high affinity to multiple receptors . These receptors are involved in a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

It is known that indole derivatives interact with their targets, leading to changes in cellular processes . The specific interactions and resulting changes would depend on the specific targets involved.

Biochemical Pathways

Indole derivatives are known to affect various biological pathways, depending on their specific targets . The downstream effects of these pathway alterations would depend on the specific biological context.

Pharmacokinetics

It is known that the compound has high gastrointestinal absorption and is bbb permeant . . These properties would impact the bioavailability of the compound.

Result of Action

Based on the known effects of indole derivatives, it can be inferred that the compound would have a wide range of potential effects, depending on its specific targets .

Action Environment

It is known that the compound should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°c .

生化学分析

Biochemical Properties

(2-Amino-4,5-dimethylthiophen-3-yl)(4-chlorophenyl)methanone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with globular proteins, which are known for their catalytic activities . The nature of these interactions often involves binding to the active sites of enzymes, thereby influencing their catalytic functions. This compound’s interaction with enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction.

Cellular Effects

The effects of (2-Amino-4,5-dimethylthiophen-3-yl)(4-chlorophenyl)methanone on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of certain signaling pathways, which can lead to changes in gene expression . Additionally, this compound can alter cellular metabolism by interacting with metabolic enzymes, thereby affecting the overall metabolic flux within the cell.

Molecular Mechanism

At the molecular level, (2-Amino-4,5-dimethylthiophen-3-yl)(4-chlorophenyl)methanone exerts its effects through various mechanisms. It binds to specific biomolecules, leading to changes in their structure and function. This binding can result in enzyme inhibition or activation, depending on the context . Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of specific genes.

Temporal Effects in Laboratory Settings

The temporal effects of (2-Amino-4,5-dimethylthiophen-3-yl)(4-chlorophenyl)methanone in laboratory settings have been studied extensively. Over time, this compound can undergo degradation, which may affect its stability and efficacy . Long-term studies have shown that it can have lasting effects on cellular function, particularly in in vitro and in vivo settings. These effects are often dependent on the concentration and duration of exposure.

Dosage Effects in Animal Models

In animal models, the effects of (2-Amino-4,5-dimethylthiophen-3-yl)(4-chlorophenyl)methanone vary with different dosages. At lower doses, it may exhibit therapeutic effects, while at higher doses, it can lead to toxic or adverse effects . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.

Metabolic Pathways

(2-Amino-4,5-dimethylthiophen-3-yl)(4-chlorophenyl)methanone is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing the levels of metabolites within the cell . These interactions can lead to changes in metabolic flux, thereby affecting the overall metabolic balance within the organism.

Transport and Distribution

The transport and distribution of (2-Amino-4,5-dimethylthiophen-3-yl)(4-chlorophenyl)methanone within cells and tissues are critical for its function. It is transported by specific transporters and binding proteins, which facilitate its localization and accumulation in target tissues . This distribution is essential for its biological activity and therapeutic potential.

Subcellular Localization

The subcellular localization of (2-Amino-4,5-dimethylthiophen-3-yl)(4-chlorophenyl)methanone is crucial for its activity. It is directed to specific compartments or organelles within the cell by targeting signals and post-translational modifications . This localization ensures that the compound exerts its effects precisely where needed, thereby enhancing its efficacy and reducing potential side effects.

特性

IUPAC Name |

(2-amino-4,5-dimethylthiophen-3-yl)-(4-chlorophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClNOS/c1-7-8(2)17-13(15)11(7)12(16)9-3-5-10(14)6-4-9/h3-6H,15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZCFEGHYRWGCEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=C1C(=O)C2=CC=C(C=C2)Cl)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60352118 | |

| Record name | (2-Amino-4,5-dimethylthiophen-3-yl)(4-chlorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60352118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

50508-66-2 | |

| Record name | (2-Amino-4,5-dimethylthiophen-3-yl)(4-chlorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60352118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

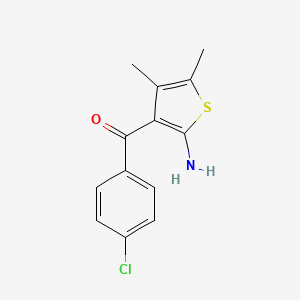

Q1: What is the significance of (2-Amino-4,5-dimethylthiophen-3-yl)(4-chlorophenyl)methanone (S2) in pharmaceutical research?

A1: (2-Amino-4,5-dimethylthiophen-3-yl)(4-chlorophenyl)methanone (S2) serves as a crucial precursor in the synthesis of (+)-JQ1 []. (+)-JQ1 is a potent and selective inhibitor of the bromodomain and extra-terminal (BET) family of proteins, which are epigenetic readers involved in gene transcription regulation. This makes (+)-JQ1 a valuable tool for studying BET protein function and its implications in various diseases, including cancer. Therefore, understanding the properties and synthesis of S2 is essential for the development and study of this important class of therapeutic agents.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl (2Z)-3-[(4-chlorophenyl)amino]-2-cyanoacrylate](/img/structure/B1269493.png)

![1,3-Bis(bis((1H-benzo[d]imidazol-2-yl)methyl)amino)propan-2-ol](/img/structure/B1269499.png)

![4H-Pyrido[1,2-a]pyrimidin-4-one](/img/structure/B1269502.png)